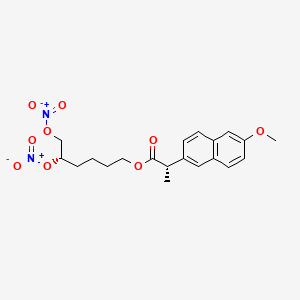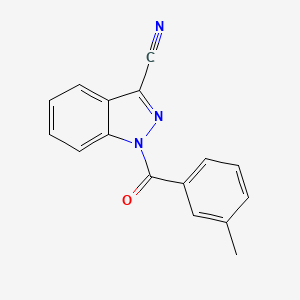
Neutrophil Elastase Inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neutrophil elastase inhibitor is an N-benzoylindazole derivative that selectively targets the binding domain of neutrophil elastase . It has been shown to inhibit additional serine proteases, thrombin and urokinase, only at higher, micromolar concentrations . It plays a critical role in degrading invading pathogens and thus provides the earliest line of defense in the immune system .
Synthesis Analysis
The synthesis of Neutrophil Elastase Inhibitor involves the design, synthesis, X-ray crystallographic analysis, and structure-activity relationships for a series of P2-modified, orally active peptidyl pentafluoroethyl ketones .
Molecular Structure Analysis
The three-dimensional structure of a potent dihydropyrimidone inhibitor (DHPI) non-covalently bound to HNE at a resolution of 2.0 Å. The inhibitor binds to the active site in a unique orientation addressing S1 and S2 subsites of the protease .
Chemical Reactions Analysis
Neutrophil elastase inhibitors (HNE-Is) have been recently implicated in inflammatory diseases. A drug discovery workflow was applied to unveil novel inhibitory HNE leads via combining pharmacophore modeling, quantitative structure–activity relationship (QSAR) analysis, and in silico screening .
Physical And Chemical Properties Analysis
Neutrophil elastase is stored within cytoplasmic azurophilic granules in the neutrophil and released upon stimulation by pathogens where it acts either as free protein or is associated with neutrophil extracellular traps (NETs) .
Applications De Recherche Scientifique
Treatment of Respiratory Disorders
Neutrophil elastase inhibitors have been studied for their potential in treating various respiratory disorders, including conditions exacerbated by COVID-19. By controlling the activity of neutrophil elastase, these inhibitors may help manage inflammation and tissue damage in the lungs .
Psoriasis Prevention
Research suggests that inhibiting neutrophil elastase can prevent the development of psoriasis, a chronic skin condition characterized by an overactive immune response leading to inflammation and rapid skin cell growth .
Chronic Kidney Disease Management
Neutrophil elastase inhibitors may play a role in preventing the progression of chronic kidney disease by reducing inflammation and protecting kidney function .
Cancer Therapy
Targeting neutrophil elastase is considered a promising direction for future cancer therapies. The enzyme plays a role in cancer progression, and its inhibition could be beneficial in controlling tumor growth and metastasis .
Immune Disorders
The regulation of neutrophil elastase activity has implications in treating immune disorders where excessive inflammation is a concern. By modulating the immune response, these inhibitors can potentially aid in managing such conditions .
Acute Respiratory Distress Syndrome (ARDS) Prophylaxis
Neutrophil elastase inhibitors are being explored as a prophylactic treatment option for ARDS, a severe lung condition often resulting from infections or trauma. Inhibiting elastase activity could reduce lung injury and improve patient outcomes .
Mécanisme D'action
Target of Action
Neutrophil Elastase Inhibitors (NEIs) primarily target Neutrophil Elastase (NE) . NE is a serine protease primarily expressed in the primary granules of neutrophils . It is released extracellularly during the formation of neutrophil extracellular traps (NETs) through degranulation . NE plays a pivotal role in the body’s inflammatory response and also promotes the development of cancers .
Mode of Action
NEIs, such as Sivelestat, are low molecular NE-specific inhibitors that can competitively inhibit the activity of NE without affecting other proteases . They act as substrate mimics , blocking the proteolytic activity of NE . NE cleaves and releases transforming growth factor-α (TGF-α) on the cell membrane, activates epidermal growth factor receptor (EGFR), and triggers extracellular regulated protein kinases 1 and 2 (ERK 1/2) signaling pathway . NEIs prevent these actions by inhibiting NE.
Biochemical Pathways
NEIs affect several biochemical pathways. They inhibit the production of toxic mediators including reactive oxygen species and proteases, especially elastase . They also block the production of interleukin 6 (IL-6) in response to viral infections, in particular single-stranded RNA viruses such as SARS-CoV-2 via a Toll-like receptor 8 (TLR8)-mediated mechanism . These cells are also important sources of soluble IL-6 receptors (IL-6R) in the lungs and may contribute to pathogenic IL-6R trans-signaling in chronic respiratory diseases .
Pharmacokinetics
The pharmacokinetics of NEIs like Sivelestat show a linear dose-dependent increase in each exposure metric (steady-state trough and steady-state peak), despite some inter-patient variability . They are highly stable in buffer as well as in rat and human plasma .
Result of Action
NEIs have shown promising results in various conditions. They can promote tumor proliferation, migration, and invasion, induce epithelial-mesenchymal transition (EMT), and change the tumor microenvironment (TME) to promote tumor progression . Concurrently, NEIs promote systemic treatment resistance by inducing EMT . They can also selectively kill cancer cells and attenuate tumor development . In addition, they have been used in the perioperative period of esophageal cancer patients to reduce the incidence of postoperative complications after esophagectomy .
Action Environment
The action of NEIs is influenced by environmental factors. For instance, in the context of COVID-19, NEIs have been discussed as a potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications . They have been suggested for the treatment of other inflammatory diseases and cancers . The efficacy of NEIs can be enhanced in combination with other drugs, such as trastuzumab for human epidermal growth factor receptor 2 (HER 2) positive breast cancer patients .
Safety and Hazards
Orientations Futures
Neutrophil elastase inhibitors could be a potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications . The initiation of sivelestat will serve two strategic purposes; first, it will mitigate the damaging effect of neutrophil elastase on the lung connective tissue, and second, it will limit the virus spreading capabilities by preventing S protein proteolytic activation .
Propriétés
IUPAC Name |
1-(3-methylbenzoyl)indazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSMLDUZFVINX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

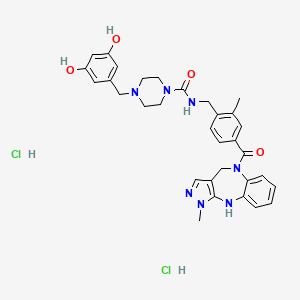

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)
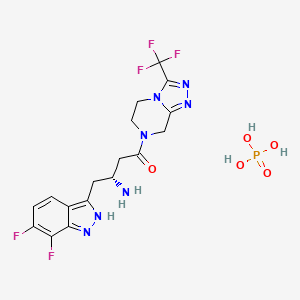
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
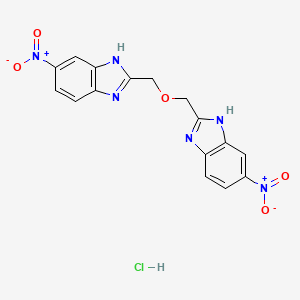
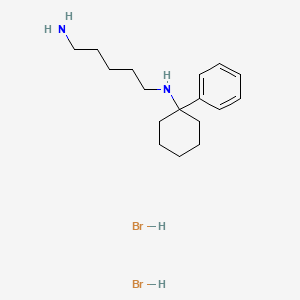


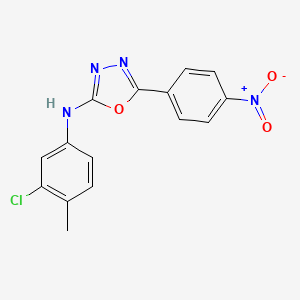

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

